

1-Hexylperylene: Physicochemical Profile & Technical Guide[1]

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Compound of Interest

Compound Name: 1-Hexylperylene

CAS No.: 143076-98-6

Cat. No.: B585519

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Executive Summary

1-Hexylperylene is a functionalized polycyclic aromatic hydrocarbon (PAH) characterized by the attachment of a hexyl (

) chain to the sterically hindered "bay" region (position 1) of the perylene core.[1] Unlike its more common isomer, 3-hexylperylene, the 1-substituted variant exhibits unique photophysical properties due to a twisted molecular geometry that disrupts

stacking.

In drug development and biochemical research, alkylated perylenes serve as critical lipophilic fluorescent probes for membrane dynamics and have recently emerged as scaffolds for broad-spectrum antiviral agents targeting viral envelope fusion.[1]

Physicochemical Identity

Molecular Specifications

The following data represents the theoretical and calculated values for **1-Hexylperylene**.

Property	Value	Notes
IUPAC Name	1-Hexylperylene	Substitution at the bay region (C1).[1]
Molecular Formula		Derived from Perylene () by replacing one H with .[1]
Molecular Weight	336.48 g/mol	Monoisotopic Mass: ~336.19 Da.[1]
CAS Registry Number	143076-98-6	Note: CAS databases can be ambiguous with isomers; verify structure via NMR.[1]
Physical State	Yellow to Orange Solid	Highly dependent on purity and crystalline packing.[1]
Solubility	Lipophilic	Soluble in toluene, chloroform, DCM; insoluble in water.[1]
Fluorescence	High Quantum Yield	Blue-shifted emission relative to 3-isomer due to core twisting.[1]

Structural Isomerism & Numbering

Distinguishing the 1-isomer from the 3-isomer is critical for experimental reproducibility.[1]

- **1-Position (Bay Region):** The substituent is adjacent to the ring fusion "cove." [1] Steric repulsion between the hexyl group and the proton on the C12 position forces the perylene core to twist, breaking planarity.[1]
- **3-Position (Peri-position):** The substituent is on the "long" axis.[1] The molecule remains planar, favoring strong aggregation (H-aggregates) which often quenches fluorescence.[1]

Synthesis & Characterization Protocols

Synthesis Strategy: Cross-Coupling

Direct alkylation (Friedel-Crafts) of perylene predominantly yields 3-alkylperylene due to electronic directing effects.[1] To synthesize **1-hexylperylene**, a transition-metal-catalyzed cross-coupling strategy using a pre-halogenated precursor is required.[1]

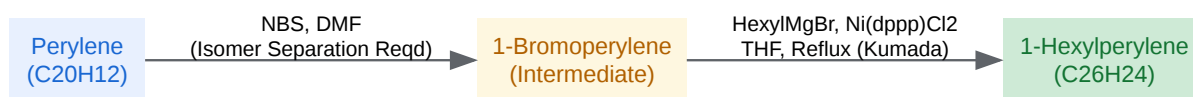
Protocol: Kumada Coupling (Recommended)[1]

- Precursor: 1-Bromoperylene (synthesized via controlled bromination, separated from 3-bromo isomer).[1]
- Reagents: Hexylmagnesium bromide (Grignard),
(Catalyst).[1]

Step-by-Step Methodology:

- Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
- Catalyst Loading: Add 1-Bromoperylene (1.0 eq) and
(0.05 eq) to the flask.
- Solvation: Dissolve in anhydrous THF (Tetrahydrofuran).
- Initiation: Dropwise addition of Hexylmagnesium bromide (1.2 eq) at
.
- Reflux: Warm to room temperature, then reflux for 12–24 hours. Monitor via TLC (eluent: Hexane/DCM).[1]
- Quench: Cool and quench with dilute HCl.
- Purification: Extract with DCM, dry over
, and purify via silica gel column chromatography (100% Hexane) to separate the 1-isomer from any dehalogenated perylene.

Synthesis Pathway Diagram[1]



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Figure 1: Synthetic route to **1-Hexylperylene** via Nickel-catalyzed Kumada coupling, bypassing the regioselectivity issues of direct Friedel-Crafts alkylation.

Applications in Drug Development & Research[1]

Lipophilic Fluorescent Probes

1-Hexylperylene is utilized as a membrane probe.[1] Its high lipophilicity allows it to embed deeply into the lipid bilayer.[1]

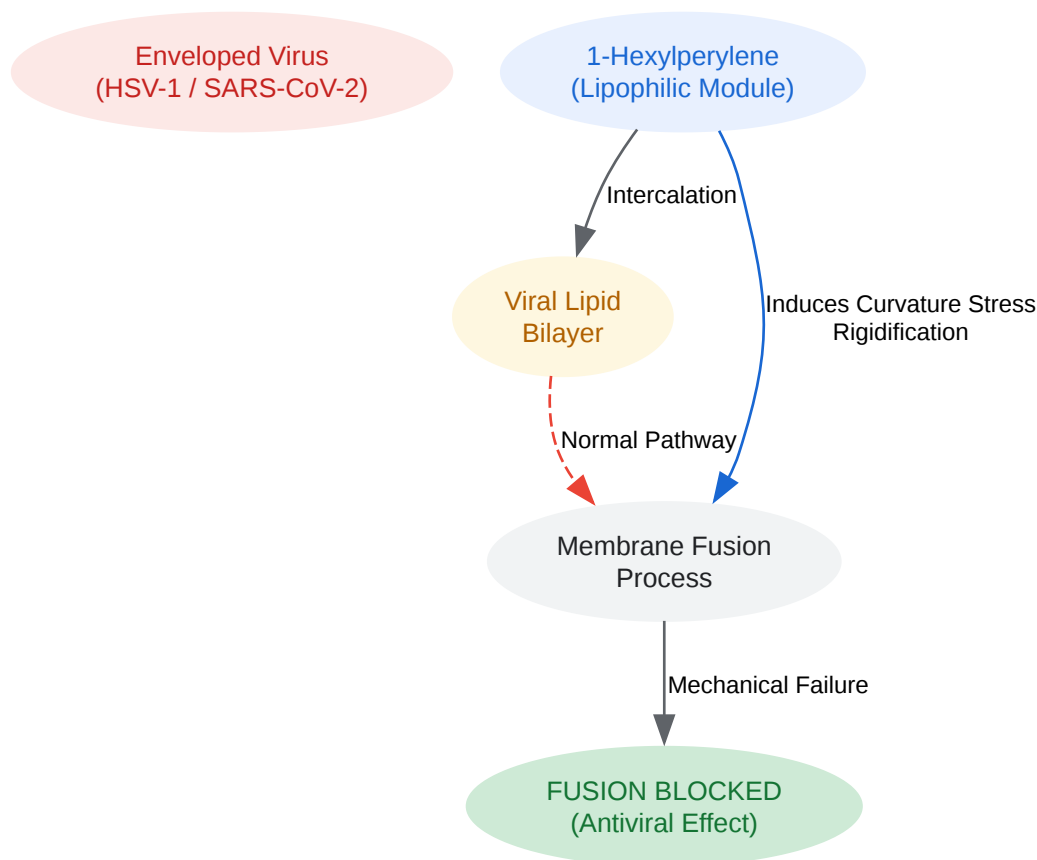
- Mechanism: The "twisted" geometry of the 1-isomer prevents concentration-dependent quenching (aggregation) inside the membrane, a common failure point for planar probes like pyrene or 3-hexylperylene.
- Readout: Fluorescence anisotropy changes correlate with membrane fluidity and lipid ordering.[1]

Antiviral Fusion Inhibition (Mechanism of Action)

Recent studies on alkylated perylene derivatives (e.g., dicationic perylenes or simple alkylperylene) have demonstrated broad-spectrum antiviral activity against enveloped viruses (HSV-1, SARS-CoV-2).

- Target: The viral lipid envelope.[1][2]
- Action: The perylene core intercalates into the viral membrane.[1] The steric bulk of the alkyl chain (especially in twisted conformations) alters the membrane curvature, mechanically inhibiting the fusion of the viral envelope with the host cell membrane.[1]
- Significance: **1-Hexylperylene** serves as a hydrophobic "anchor" model to study these biophysical interactions without the complexity of charged headgroups.[1]

Biological Interaction Diagram[1]



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Figure 2: Mechanistic pathway of alkyl-perylene derivatives in inhibiting viral entry via membrane intercalation and curvature disruption.

Safety & Handling (PAH Standards)

As a Polycyclic Aromatic Hydrocarbon derivative, **1-Hexylperylene** must be handled with strict "Genotoxic Precautions" until specific toxicology clears it.[1]

- Engineering Controls: All weighing and solvation must occur inside a certified Chemical Fume Hood.
- PPE: Nitrile gloves (double-gloving recommended for DCM solutions), lab coat, and safety glasses.[1]

- Waste Disposal: Segregate as "Hazardous Organic Waste (Halogen-free)." Do not dispose of down drains; PAHs are persistent environmental pollutants.[1]

References

- PubChem.**1-Hexylperylene** Compound Summary (CID 57357512).[1] National Library of Medicine.[1] [\[Link\]](#)[1]
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- Chemsrvc.**1-Hexylperylene** CAS and Physicochemical Data.[\[Link\]](#)[1]

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Sources

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